molecular formula C7H11NO4 B2576813 N-Methylbut-3-yn-1-amine;oxalic acid CAS No. 2303565-50-4

N-Methylbut-3-yn-1-amine;oxalic acid

Cat. No. B2576813
M. Wt: 173.168
InChI Key: LYXCSYNHZOOBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methylbut-3-yn-1-amine;oxalic acid” is a compound that involves two components: N-Methylbut-3-yn-1-amine and Oxalic acid. N-Methylbut-3-yn-1-amine is a derivative of ammonia where one hydrogen atom is replaced by a methylbut-3-yn-1-yl group . Oxalic acid is a strong dicarboxylic acid found in many plants and vegetables .


Molecular Structure Analysis

The molecular structure of N-Methylbut-3-yn-1-amine involves a nitrogen atom bonded to a methylbut-3-yn-1-yl group . Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4 .


Chemical Reactions Analysis

Amines, like N-Methylbut-3-yn-1-amine, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . Oxalic acid, being an acid, can react with bases like amines to form salts .

Scientific Research Applications

Synthesis and Chemical Applications

  • N-Methylation of Amines : N-Methylbut-3-yn-1-amine; oxalic acid is utilized in the N-methylation of primary and secondary amines. A mixture of paraformaldehyde and oxalic acid dihydrate is used for N-methylation, providing good to excellent yields without the need for toxic formalin or organic solvents (Rosenau et al., 2002).

  • Reductive Amination : The compounds play a role in the expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination, a process significant for producing fine and bulk chemicals found in numerous life-science molecules (Senthamarai et al., 2018).

  • Catalysis in Organic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, derived from similar compounds, is a key intermediate in the preparation of various pharmaceuticals, demonstrating its importance in organic synthesis (Fleck et al., 2003).

  • Aminocarbonylation Reactions : These compounds are used in aminocarbonylation reactions of aryl halides with amines, using oxalic acid as a CO source, crucial for synthesizing amides and related molecules (Reddy et al., 2019).

Environmental and Atmospheric Studies

  • Particle Formation in the Atmosphere : Oxalic acid's interaction with compounds like N-Methylbut-3-yn-1-amine has implications in atmospheric science, particularly in understanding new particle formation (NPF) processes (Arquero et al., 2017).

  • Atmospheric Relevance of Oxalic Acid Complexes : The study of oxalic acid complexes, including those formed with N-Methylbut-3-yn-1-amine, helps in understanding their concentration and role in the atmosphere, indicating potential involvement in NPF (Hong et al., 2017).

Safety And Hazards

Oxalic acid is considered hazardous. It causes serious eye damage and may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

N-methylbut-3-yn-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.C2H2O4/c1-3-4-5-6-2;3-1(4)2(5)6/h1,6H,4-5H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXCSYNHZOOBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC#C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-3-yn-1-yl)(methyl)amine; oxalic acid

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